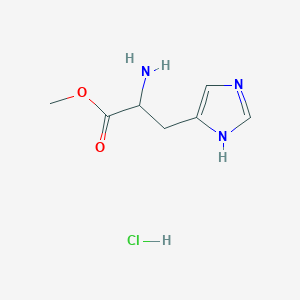

L-Histidine, methyl ester

Description

Structural and Stereochemical Considerations within L-Histidine Methyl Ester Dihydrochloride (B599025)

The utility of L-Histidine methyl ester dihydrochloride in chemical synthesis is intrinsically linked to its specific molecular architecture. The molecule is composed of an L-histidine core, where the carboxylic acid functional group has been converted into a methyl ester. This esterification serves as a protecting group, preventing the carboxyl group from participating in unintended reactions, particularly during peptide synthesis.

The compound is supplied as a dihydrochloride salt, meaning two equivalents of hydrogen chloride have reacted with the basic sites of the molecule. This protonates the α-amino group and one of the nitrogen atoms of the imidazole (B134444) ring. This salt formation not only improves the compound's stability but also increases its solubility in aqueous and other polar solvents, a crucial property for many biochemical and synthetic procedures. vulcanchem.com

Stereochemistry is a critical aspect of this compound. It retains the (S) configuration at the α-carbon, characteristic of the natural L-amino acid. vulcanchem.com This specific stereoisomer is vital for biological applications, as enzymatic systems are highly stereoselective and typically recognize the L-form. vulcanchem.com The preservation of this stereochemical integrity is a key consideration in the synthetic routes where it is employed. Researchers have successfully grown single crystals of L-histidine methyl ester dihydrochloride to study its structure and properties, confirming its non-centrosymmetric nature which is relevant for applications like nonlinear optics. researchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃O₂ · 2HCl vulcanchem.com |

| Molecular Weight | 242.10 g/mol |

| IUPAC Name | methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate dihydrochloride |

| CAS Number | 7389-87-9 vulcanchem.com |

| Key Functional Groups | Imidazole ring, Primary amine (protonated), Methyl ester vulcanchem.com |

| Stereochemistry | (S)-configuration at the α-carbon vulcanchem.com |

Derivatization Strategies and Their Impact on Research Applications

The chemical versatility of L-histidine methyl ester dihydrochloride allows for a wide array of derivatization strategies, enabling the synthesis of novel molecules with tailored properties for specific research applications. These modifications typically target the α-amino group or the imidazole side chain.

Amide Bond Formation: A common strategy involves the acylation of the α-amino group to form an amide bond. This is a cornerstone of peptide synthesis but is also used to create more complex molecules. For instance, it has been reacted with 3,5-di-tert-butyl-4-hydroxybenzoic acid to synthesize potential dual inhibitors of COX-2 and 5-LOX enzymes. nih.gov Similarly, it has been used in the synthesis of rhenium complexes and potential radiopharmaceuticals through amide bond formation with carboxylic acid precursors. collectionscanada.gc.cauzh.ch

C-H Arylation: Advanced methods have been developed for the direct, regiospecific arylation at the C-2 position of the imidazole ring. thieme-connect.com This C-H functionalization strategy, using arylboronic acids, provides access to previously inaccessible 2-aryl-L-histidine derivatives, which are valuable scaffolds in medicinal and peptide chemistry. thieme-connect.com The process involves first protecting the α-amino group, performing the arylation, and then deprotecting to yield the final product. thieme-connect.com

Polymer and Nanoparticle Conjugation: L-histidine methyl ester can be conjugated to polymers to create functional materials. It has been used to synthesize a poly(allylamine) (PAH)-Histidine polymer, which demonstrated a high capacity for binding and removing copper ions from aqueous solutions. rsc.org In another application, it was derivatized with lipoic acid and attached to gold nanoparticles. unifi.it These functionalized nanoparticles showed potent activating effects on various carbonic anhydrase isoforms, highlighting a novel approach to designing enzyme activators. unifi.it

Schiff Base Formation: The primary amine of L-histidine methyl ester can react with aldehydes to form Schiff bases. These Schiff base ligands are then used to create transition-metal complexes with interesting catalytic and structural properties. researchgate.net

These derivatization strategies transform a simple amino acid ester into a sophisticated molecular tool, enabling advancements in catalysis, materials science, and medicinal chemistry.

| Derivatization Strategy | Reactant/Method | Resulting Product/Application | Reference |

|---|---|---|---|

| Amide Bond Formation | Carboxylic acids (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid) | Synthesis of potential enzyme inhibitors | nih.gov |

| C-H Arylation | Arylboronic acids, AgNO₃, (NH₄)₂S₂O₈ | Creation of 2-aryl-L-histidine derivatives for medicinal chemistry | thieme-connect.com |

| Polymer Conjugation | Poly(allylamine) (PAH) | Functional polymers for metal ion separation | rsc.org |

| Nanoparticle Functionalization | Lipoic acid, Gold salts | Gold nanoparticles as enzyme activators | unifi.it |

| Schiff Base Formation | Aldehydes | Schiff base ligands for transition-metal complexes | researchgate.net |

Role as a Precursor in Complex Biomolecule Synthesis and Advanced Chemical Systems

L-Histidine methyl ester dihydrochloride is a pivotal starting material for the synthesis of a wide range of complex molecules, from peptides to sophisticated supramolecular structures.

Peptide and Peptidomimetic Synthesis: The compound is a frequently used building block in both solution-phase and solid-phase peptide synthesis (SPPS). The methyl ester group effectively protects the C-terminus, while the dihydrochloride form protects the α-amino group during certain steps and enhances solubility. It is particularly useful for synthesizing peptides with a C-terminal histidine. Beyond standard peptides, it serves as the precursor for more complex building blocks like Nα-Benzyl-L-histidine methyl ester dihydrochloride, which is used in specialized peptidomimetic synthesis strategies. It is also the starting point for producing 2-aryl-l-histidines, which can be incorporated into peptides to improve their biological activity and stability. thieme-connect.com

Synthesis of Bioactive Molecules: Research has demonstrated its role as a precursor in the synthesis of novel bioactive compounds. It has been used as a key intermediate in the creation of potential inhibitors for RNA virus replication by coupling it to a decaborate anion cluster. nih.gov Furthermore, it is a starting material for synthesizing hydrazone derivatives that have been investigated as inhibitors of Mycobacterium tuberculosis histidinol (B1595749) dehydrogenase. rsc.org Its use in the development of tripeptide-derived chelates for site-specific radiopharmaceuticals also highlights its importance in medicinal chemistry. collectionscanada.gc.ca

Supramolecular Chemistry and Hydrogel Formation: L-Histidine methyl ester is a component in the design of advanced self-assembling systems. In one study, it was used as a biocompatible organocatalyst to promote hydrogel formation under physiological pH, which is significant for drug delivery applications. nih.gov The resulting hydrogels demonstrated sustained release of the cancer drug doxorubicin. nih.gov In another innovative approach, a bolaamphiphile was synthesized using L-histidine methyl ester as a head group. nih.gov This molecule self-assembled into a hydrogel that, when coordinated with copper ions, showed antibacterial properties and promoted angiogenesis, enhancing diabetic wound healing. nih.gov It has also been co-assembled with other amino acids to form two-component supramolecular gels. rsc.org

Overview of Key Research Domains Utilizing L-Histidine Methyl Ester Dihydrochloride

The unique properties of L-Histidine methyl ester dihydrochloride have made it a valuable compound across several key domains of scientific research.

Catalysis: The imidazole side chain of histidine is a well-known catalytic motif in enzymes. This functionality is exploited in synthetic systems where L-histidine methyl ester is used as a component. It has been employed as a biocompatible organocatalyst for hydrogel formation. nih.gov In the field of biocatalysis, it is required as a cofactor for certain in vitro selected deoxyribozymes (DNAzymes) that catalyze RNA cleavage, mimicking the function of natural enzymes like RNase A. nih.gov Furthermore, it has been anchored to silica (B1680970) surfaces to create novel heterogeneous palladium catalysts for cross-coupling reactions in environmentally friendly media like water. vu.lt

Materials Science: In materials science, the compound is used to build functional soft materials. It is a key component in self-assembling hydrogels designed for controlled drug release and advanced wound care. nih.govnih.gov These hydrogels can be engineered to be self-healing and antibacterial. nih.gov Its ability to be conjugated to polymers has led to the development of materials for environmental remediation, such as the selective removal of heavy metal ions from wastewater. rsc.org

Medicinal Chemistry and Biochemistry: This is perhaps the most extensive domain of its application. It serves as a substrate or inhibitor in enzymatic studies, for example, with histidine ammonia-lyase, providing insights into enzyme kinetics and mechanism. mdpi.com It is a crucial precursor for synthesizing a wide range of biologically active molecules, including potential antiviral agents, nih.gov enzyme inhibitors for tuberculosis treatment, rsc.org and dual-action anti-inflammatory compounds. nih.gov Its use in creating chelating agents for radiopharmaceuticals demonstrates its role in developing diagnostic and therapeutic agents. collectionscanada.gc.ca

Nonlinear Optics: The crystalline form of L-histidine methyl ester dihydrochloride has been identified as a promising material for nonlinear optical (NLO) applications. researchgate.net Single crystals of the compound exhibit second-harmonic generation (SHG) efficiency, making it a subject of interest for developing new materials for laser technology and optical communications. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRMEWOQUXOLDH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933797 | |

| Record name | L-Histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-46-3, 7389-87-9 | |

| Record name | L-Histidine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-histidinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl L-histidinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IHZ1723UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Chemical Modification Methodologies for L Histidine Methyl Ester Dihydrochloride

Esterification Protocols and Optimization for L-Histidine Methyl Ester Dihydrochloride (B599025)

The direct esterification of L-histidine to its methyl ester is a fundamental transformation. Several methods have been developed to achieve this, with the primary goal of high yield and purity.

One of the most common and effective methods involves the use of thionyl chloride (SOCl₂) in methanol (B129727) . In this procedure, L-histidine is suspended in methanol and cooled, after which thionyl chloride is added dropwise. researchgate.net The reaction mixture is then typically refluxed for an extended period. researchgate.netprepchem.com This method is reported to produce L-histidine methyl ester dihydrochloride in very high yields, with some sources claiming up to 99.5%. researchgate.net The reaction proceeds through the in situ formation of hydrogen chloride from the reaction of thionyl chloride and methanol, which catalyzes the esterification.

Another widely used reagent is trimethylchlorosilane (TMSCl) in methanol . This system offers a convenient and mild alternative for the esterification of amino acids, including L-histidine, at room temperature. google.comnih.gov The reaction generally provides good to excellent yields and is compatible with a range of amino acids. nih.gov The process involves mixing the amino acid with TMSCl and methanol, followed by stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). google.comnih.gov

Acetyl chloride in methanol has also been reported as an effective reagent for this transformation. researchgate.net Similar to the thionyl chloride method, acetyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification.

Classical acid-catalyzed esterification using mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in methanol is another established route. However, a study on the sulfuric acid-catalyzed esterification in thin films generated by electrospray ionization (ESI) microdroplet deposition showed that the reaction is significantly promoted under these conditions, reaching maximum efficiency at a thin film temperature of 70°C. acs.org Interestingly, under these specific thin-film conditions, other strong mineral acids like HCl and nitric acid (HNO₃) did not yield the product, highlighting the unique catalytic role of sulfuric acid in this setup. acs.org

Optimization of these protocols often involves adjusting reaction times, temperature, and the stoichiometry of the reagents. For instance, in the thionyl chloride method, the reaction is typically refluxed for 16 to 48 hours to ensure complete conversion. researchgate.netprepchem.com With the TMSCl method, the reaction is conveniently carried out at room temperature for about 13 hours. google.com

| Esterification Reagent | Solvent | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) | Methanol | 0°C to reflux, 16-48 hours | High (up to 99.5%) | researchgate.netprepchem.com |

| Trimethylchlorosilane (TMSCl) | Methanol | Room temperature, ~13 hours | High (93-95%) | google.comnih.gov |

| Acetyl chloride | Methanol | Not specified in detail | Works well | researchgate.net |

| Sulfuric acid (H₂SO₄) | Methanol (thin film) | 70°C | Effective | acs.org |

Selective Protection and Deprotection Strategies for Imidazole (B134444) and Amine Functionalities

The presence of multiple reactive sites in L-histidine methyl ester necessitates the use of protecting groups to achieve selective modifications. The α-amino group and the imidazole ring are the primary targets for protection.

Imidazole Protection: The imidazole ring of histidine has two nitrogen atoms, designated as pros (π) and tele (τ), which can be protected. The choice of protecting group is crucial, especially in peptide synthesis, to prevent side reactions.

Amine Protection: The α-amino group is typically protected to allow for selective reactions at the imidazole ring or the methyl ester.

Common protecting groups for the amino group include tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) . The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for orthogonal protection strategies. nih.gov For instance, Nα-Boc-L-histidine can be synthesized and then subjected to esterification.

The trityl (Trt) group is another valuable protecting group for the α-amino function. csic.esuoa.gr It can be introduced by reacting the amino acid methyl ester hydrochloride with trityl chloride in the presence of a base like triethylamine. csic.es The trityl group is sensitive to mild acidic conditions and can be removed by treatment with dilute acetic acid or one equivalent of hydrochloric acid. uoa.gr

Deprotection strategies are tailored to the specific protecting groups used. For example, Fmoc groups are commonly removed using a solution of piperidine (B6355638) in dimethylformamide (DMF). nih.gov The removal of the 4-methyltrityl (Mtt) group , which can be used for side-chain protection, can be achieved with mildly acidic conditions such as 1% trifluoroacetic acid (TFA) in dichloromethane. nih.gov

| Functional Group | Protecting Group | Deprotection Conditions | Reference |

|---|---|---|---|

| α-Amino Group | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA) | nih.gov |

| Fluorenylmethyloxycarbonyl (Fmoc) | Basic conditions (e.g., 20% piperidine in DMF) | nih.gov | |

| α-Amino Group | Trityl (Trt) | Mild acidic conditions (e.g., dilute acetic acid) | uoa.gr |

| Imidazole Side Chain | Trityl (Trt) | Mild acidic conditions | acs.org |

| Imidazole Side Chain (Lysine side chain example) | 4-Methyltrityl (Mtt) | 1% TFA in dichloromethane | nih.gov |

Chemo- and Regioselective Derivatization at the Methyl Ester, Alpha-Amino, and Imidazole Nitrogen Positions

With appropriate protection strategies, L-histidine methyl ester can be selectively derivatized at its different functional positions.

The methyl ester can undergo amidation reactions with amines to form the corresponding amides. For example, it can be reacted with poly(α,β-L-aspartic acid) to form a zwitterionic polypeptide derivative. sigmaaldrich.com

The α-amino group , once deprotected, can be acylated or alkylated. For instance, it can react with methacryloyl chloride to form N-methacryloyl-(l)-histidine methyl ester, a metal-chelating ligand. sigmaaldrich.com

The imidazole nitrogens offer sites for regioselective modifications. The two imidazole nitrogens, N(π) and N(τ), exhibit different reactivities. The N(τ) nitrogen is generally more nucleophilic and sterically accessible, leading to τ-regioselective additions in many cases. For instance, the reaction of (-)-Nα-tert-butoxycarbonyl-L-histidine methyl ester with diethyl fumarate (B1241708) at high temperatures results in τ-regioselective addition. umich.eduumich.edu

Nα-methylation of L-histidine methyl ester introduces a methyl group to the α-amino nitrogen. This modification can significantly influence the compound's properties and biological activity. chemimpex.com Nα-methyl-L-histidine methyl ester hydrochloride is a valuable tool in biochemical research, particularly in studies of protein synthesis and enzyme activity. chemimpex.com Methylation of the alpha-amino group can alter the molecule's steric and electronic properties, which can affect its binding to enzymes and receptors. acs.orgacs.org For example, N-methylation of peptide backbones is a known strategy to improve cell permeability by reducing the number of hydrogen bond donors. acs.orgacs.org

The enzymatic α-N-methylation of histidine has been studied, revealing specific enzymes capable of this modification. nih.gov This modification can impact metabolic pathways and has been explored in the context of drug development, particularly for histamine-related pathways. chemimpex.com

The trityl (Trt) group is a widely used protecting group for the imidazole nitrogen of histidine (Nim-Trt) in peptide synthesis. prepchem.comcsic.es The bulky trityl group effectively prevents side reactions at the imidazole ring during peptide coupling steps. Its acid lability allows for its removal under conditions that are often compatible with the final cleavage of the peptide from the solid support in Fmoc-based solid-phase peptide synthesis (SPPS). csic.es The use of Nim-trityl-histidine derivatives is a cornerstone of modern peptide chemistry, enabling the synthesis of complex histidine-containing peptides.

The introduction of a benzyl (B1604629) group at the α-amino position (Nα-benzyl) of L-histidine methyl ester yields a derivative with significant applications in medicinal chemistry. nih.govchemimpex.com Nα-Benzyl-L-histidine methyl ester dihydrochloride serves as a building block in the synthesis of peptides and has been investigated for its potential as a ligand in drug discovery. chemimpex.com The benzyl group can enhance the lipophilicity of the molecule, which may improve its pharmacokinetic properties, such as crossing the blood-brain barrier. chemimpex.com This derivative has been used in the development of enzyme inhibitors and receptor modulators. chemimpex.com For instance, it has been identified as an inhibitor of sweet almond and yeast β-glucosidase. chemicalbook.com

Investigation of Unanticipated Alkylation Pathways under Specific Reaction Conditions (e.g., Mitsunobu Conditions)

The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including esters, through a redox-condensation process involving triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.org While highly useful, the reaction can sometimes lead to unexpected side reactions, particularly with nucleophilic substrates like histidine derivatives.

Research has shown that under certain Mitsunobu conditions, unanticipated alkylation can occur at the N(π) position of the histidine imidazole ring. nih.gov This reaction was observed during the synthesis of phosphopeptides where an alcohol was coupled to the peptide. nih.govnih.gov It was found that the alkylation occurred directly from the alcohol used in the Mitsunobu reaction, rather than through an intramolecular transfer from a pre-formed phosphate (B84403) ester. nih.gov

Synthesis of Complex Analogues and Conjugates for Targeted Research Applications.

The inherent reactivity of L-histidine methyl ester dihydrochloride makes it an ideal starting material for the synthesis of a diverse range of complex molecules. These derivatives are designed to exhibit specific biological or chemical properties, enabling their use in targeted research areas such as medicinal chemistry and materials science.

A significant application of L-histidine methyl ester dihydrochloride is in the synthesis of imidazopyridine derivatives through the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline, a core structure in many alkaloids and pharmacologically active compounds. In this context, the β-aminoethylimidazole moiety of histidine acts as the nucleophile. The reaction typically proceeds under acidic conditions, which facilitates the formation of an electrophilic iminium ion intermediate, the driving force for the cyclization.

The Pictet-Spengler reaction is a powerful tool for creating complex heterocyclic scaffolds. While many examples in the literature utilize tryptophan derivatives, the principle is applicable to L-histidine methyl ester, leading to the formation of imidazo[4,5-c]pyridine-based structures, which are analogous to the β-carbolines derived from tryptophan. These compounds are of significant interest due to their structural similarity to purines and their potential as bioactive molecules. The reaction conditions, including the choice of acid catalyst, solvent, and temperature, can be varied to optimize the yield and stereoselectivity of the resulting products. For instance, the reaction of D-tryptophan methyl ester with various aldehydes has been shown to produce 1-substituted-tetrahydro-β-carboline-3-carboxylic acid methyl esters with varying diastereoselectivity depending on the solvent.

Table 1: Examples of Pictet-Spengler Reaction Parameters for Tryptophan Derivatives

| Tryptamine Derivative | Aldehyde | Catalyst/Solvent | Product | Yield | Reference |

| D-Tryptophan methyl ester hydrochloride | Piperonal | Acetonitrile (B52724) | cis-(1R,3S)-1-(1,3-Benzodioxol-5-yl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid methyl ester | 82% (overall, 3 steps) | |

| L-Tryptophan propargyl ester | Various aldehydes | Trifluoroacetic acid | cis-Tetrahydro-β-carboline propargyl esters | 52-73% | |

| Tryptamine | Para-formaldehyde | Acetic acid:CH2Cl2 | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole | 53% | |

| Tryptophan methyl ester | Benzaldehyde | Acetic acid:CH2Cl2 | Methyl 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | 80% |

This table presents data for tryptophan derivatives to illustrate typical reaction conditions and yields for the Pictet-Spengler reaction, which is analogous to the reactions involving L-histidine methyl ester.

The imidazole side chain of histidine is well-known for its ability to coordinate with various metal ions. This property can be harnessed by chemically modifying L-histidine methyl ester to create sophisticated metal-chelating ligands. A notable example is the synthesis of N-methacryloyl-(L)-histidine methyl ester (MAH). This is achieved through the acylation of the primary amine of L-histidine methyl ester dihydrochloride with methacryloyl chloride. The resulting monomer combines the metal-binding capability of the histidine moiety with a polymerizable methacryloyl group.

The synthesis of such monomers is a critical step in the development of functional polymers for applications like metal ion sequestration. For instance, supermacroporous cryogels have been prepared by copolymerizing 2-hydroxyethyl methacrylate (B99206) (HEMA) with MAH. These cryogels have demonstrated the ability to adsorb metal ions like Fe³⁺ from aqueous solutions and even from complex biological fluids like human plasma. The iron adsorption capacity of these poly(HEMA-MAH) cryogels has been reported to be 1.79 mg/g from aqueous solutions and 1.71 mg/g from human plasma.

Table 2: Synthesis and Properties of N-methacryloyl-(L)-histidine methyl ester (MAH) and Derived Cryogels

| Reactant 1 | Reactant 2 | Product | Application | Key Finding | Reference |

| L-Histidine methyl ester dihydrochloride | Methacryloyl chloride | N-methacryloyl-(L)-histidine methyl ester (MAH) | Monomer for functional polymers | Provides a polymerizable group while retaining the metal-chelating imidazole moiety. | |

| 2-Hydroxyethyl methacrylate (HEMA) | N-methacryloyl-(L)-histidine methyl ester (MAH) | Poly(HEMA-MAH) cryogel | Metal ion removal | The cryogel effectively adsorbs Fe³⁺ from both aqueous solutions and human plasma. |

Zwitterionic polymers, which contain an equal number of positive and negative charges on their repeating units, have gained significant attention for biomedical applications due to their excellent biocompatibility and resistance to non-specific protein adsorption. L-Histidine methyl ester dihydrochloride can be incorporated into polypeptide structures to impart zwitterionic character.

A successful approach involves the amidation of poly(α,β-L-aspartic acid) with L-histidine methyl ester. In this synthesis, the primary amine of L-histidine methyl ester reacts with the carboxylic acid groups of the poly(aspartic acid) backbone. The resulting graft copolymer, denoted as His-PAsp/PAsp, possesses both negatively charged carboxylic acid residues from the aspartic acid backbone and positively charged imidazole residues from the grafted histidine at physiological pH. This dual charge characteristic is central to its zwitterionic nature.

The properties of these zwitterionic polypeptides are highly dependent on the degree of histidine grafting. Characterization techniques such as ¹H NMR spectroscopy are used to confirm the chemical structure and the extent of modification. Zeta potential measurements can determine the isoelectric point and the pH-responsive charge behavior of the polymer. Such zwitterionic polypeptide derivatives have shown promise in surface modification of biomedical devices to prevent biofouling.

Table 3: Synthesis and Characterization of a Zwitterionic Polypeptide Derivative

| Polymer Backbone | Grafted Molecule | Resulting Polymer | Characterization Methods | Key Property | Application | Reference |

| Poly(α,β-L-aspartic acid) | L-Histidine methyl ester | His-PAsp/PAsp | ¹H NMR, Zeta Potential, Turbidity Measurements | pH-responsive zwitterionic character, resistance to fibrinogen adsorption | Surface modification for biomedical implants, drug delivery carriers, biosensors |

Advanced Spectroscopic and Structural Characterization Techniques for L Histidine Methyl Ester Dihydrochloride

Single Crystal X-ray Diffraction for Crystalline Structure Elucidation

Single Crystal X-ray Diffraction (SXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For L-Histidine methyl ester dihydrochloride (B599025), single crystals suitable for analysis have been successfully grown using the slow evaporation solution growth method at ambient temperature. akjournals.comresearchgate.net

Analysis via SXRD confirms the molecular structure and provides detailed information on bond lengths and angles. nih.gov Studies have revealed that the title compound, with the formula C₇H₁₃N₃O₂²⁺·2Cl⁻, possesses bond distances and angles that are largely analogous to those found in histidine hydrochloride monohydrate. nih.gov The most significant structural deviations are observed within the ester functional group, a distinction directly attributable to the methyl ester modification. nih.gov

| Crystallographic Finding | Details | Source(s) |

| Growth Method | Slow evaporation solution growth | akjournals.comresearchgate.net |

| Molecular Formula | C₇H₁₃N₃O₂²⁺·2Cl⁻ | nih.gov |

| Structural Comparison | Distances and angles are highly similar to histidine hydrochloride monohydrate, except for the ester functionality. | nih.gov |

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is employed to identify the functional groups present in the molecule and to study their characteristic vibrational modes. akjournals.com The FT-IR spectrum of L-Histidine methyl ester dihydrochloride is instrumental in confirming the presence of all expected functional groups within its molecular structure. akjournals.comresearchgate.net This analysis validates the successful synthesis of the compound by identifying the vibrational signatures of its constituent parts.

| Technique | Purpose | Key Findings | Source(s) |

| FT-IR Spectroscopy | Functional Group Identification | Confirms the presence of the characteristic functional groups of the L-Histidine methyl ester dihydrochloride molecule. | akjournals.comresearchgate.net |

| FT-Raman Spectroscopy | Analysis of Molecular Vibrations | Complements FT-IR data to provide a complete vibrational profile of the molecule. | spectrabase.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for confirming the chemical structure of L-Histidine methyl ester dihydrochloride in solution. Specifically, ¹H NMR provides precise information about the chemical environment of hydrogen atoms within the molecule.

A ¹H NMR spectrum recorded at 400 MHz in a DMSO-d₆ solvent confirms the structural integrity of the compound. chemicalbook.com The observed chemical shifts correspond to the protons of the imidazole (B134444) ring, the α-carbon, the β-carbon, and the methyl ester group, providing unambiguous structural verification. chemicalbook.com

| Parameter | Value | Source(s) |

| Technique | ¹H NMR | chemicalbook.com |

| Instrument Frequency | 400 MHz | chemicalbook.com |

| Solvent | DMSO-d₆ | chemicalbook.com |

| Assigned Proton Shifts (ppm) | A: 9.149, B: 7.570, C: 4.508, D: 3.737, E: 3.362 | chemicalbook.com |

Advanced UV-Vis-NIR Spectroscopy for Optical Behavior and Bandgap Determination

The optical properties of L-Histidine methyl ester dihydrochloride are investigated using UV-Vis-NIR (Ultraviolet-Visible-Near Infrared) spectroscopy. akjournals.com This technique is crucial for determining the material's transparency range and its optical bandgap, which are critical parameters for potential applications in nonlinear optics. akjournals.com

Studies show that the crystal has excellent optical transparency, with a notable absence of absorption in the visible and near-infrared regions, specifically from 230 nm to 1000 nm. akjournals.comresearchgate.net This wide transparency window is a desirable feature for nonlinear optical materials. From this spectral data, the optical band gap of the grown crystal was calculated to be 5.35 eV. akjournals.com

| Optical Property | Measurement/Value | Source(s) |

| Transparency Range | No significant absorption between 230 nm and 1000 nm | akjournals.comresearchgate.net |

| Optical Bandgap (E_g) | 5.35 eV | akjournals.com |

Energy Dispersive X-ray (EDX) Analysis for Elemental Composition Verification

Energy Dispersive X-ray (EDX) analysis is a technique used to verify the elemental composition of a material. akjournals.com When applied to L-Histidine methyl ester dihydrochloride crystals, the EDX spectrum confirms the presence of the constituent elements as expected from its chemical formula. akjournals.comresearchgate.net The analysis validates the presence of carbon (C), nitrogen (N), oxygen (O), and chlorine (Cl) atoms within the crystal lattice, confirming the chemical purity of the sample. researchgate.net

| Technique | Purpose | Detected Elements | Source(s) |

| EDX Analysis | Elemental Composition Verification | Carbon (C), Nitrogen (N), Oxygen (O), Chlorine (Cl) | akjournals.comresearchgate.net |

Thermal Analysis (Thermogravimetric and Differential Thermal Analyses) for Thermal Stability

The thermal stability of L-Histidine methyl ester dihydrochloride is assessed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). akjournals.com These analyses are vital for understanding the material's behavior at elevated temperatures, which is a key consideration for its use in optical devices. nih.gov TGA measures the change in mass as a function of temperature, while DTA detects temperature differences between the sample and a reference material. The investigation into the thermal behavior of the crystal was conducted through these methods. akjournals.com The compound is reported to have a melting point with decomposition at approximately 200-207 °C. chemimpex.comsigmaaldrich.com

| Analysis Technique | Property Investigated | Key Finding | Source(s) |

| TGA/DTA | Thermal Stability | The compound is thermally stable up to its melting/decomposition point. | akjournals.com |

| Melting Point | Phase Transition | Melts with decomposition around 200-207 °C. | chemimpex.comsigmaaldrich.com |

Biochemical and Enzymatic Research Applications of L Histidine Methyl Ester Dihydrochloride

Substrate in Enzymatic Assays for Kinetic and Mechanistic Studiesnih.govchemimpex.com

The compound is frequently employed as a substrate or an inhibitor in enzymatic assays to elucidate the kinetics and mechanisms of enzymes, particularly those that interact with histidine. chemimpex.comnih.gov By modifying the carboxyl group, researchers can investigate the specific roles of the imidazole (B134444) ring and the alpha-amino group of histidine in enzyme-substrate interactions.

L-histidine methyl ester is instrumental in probing the active sites of enzymes where histidine residues are key to catalytic activity. chemimpex.com For example, it has been used to study histidine ammonia-lyase (HAL), an enzyme that catalyzes the deamination of L-histidine. nih.gov The structural similarity of the methyl ester to the natural substrate allows it to bind to the enzyme's active site, enabling detailed examination of the binding forces and the geometry of the enzyme-substrate complex. nih.gov

Furthermore, the ester has been coupled to other molecules, such as ferric protoporphyrin IX chloride, to create models of hemoproteins. rsc.org In these synthetic constructs, the imidazole side chain of the histidine methyl ester acts as a ligand to the iron atom, allowing researchers to study the degree of interaction based on the length of attached peptide chains. rsc.org This provides insight into how protein structure modulates the function of prosthetic groups like heme.

L-histidine methyl ester can function as either a substrate or an inhibitor, a duality that researchers exploit to understand enzyme specificity and activity. Its effect is highly dependent on the specific enzyme being studied.

In studies on a thermostable histidine ammonia-lyase from Geobacillus kaustophilus (GkHAL), L-histidine methyl ester acted as a substrate, being converted to urocanate methyl ester. nih.gov However, the enzyme's affinity for the methyl ester was lower than for its natural substrate, L-histidine, as indicated by a higher Michaelis constant (Kₘ). nih.gov While the wild-type enzyme could process the ester, certain mutations in the enzyme's structure significantly reduced the catalytic rate, demonstrating how subtle changes in the active site can affect substrate specificity. nih.gov

Conversely, L-histidine methyl ester is a well-documented irreversible inhibitor of L-histidine decarboxylase (HDC), the enzyme responsible for converting histidine to histamine (B1213489). nih.govwikipedia.org It inactivates the enzyme in a time-dependent manner, making it a potent tool for studying the consequences of blocking this specific enzymatic reaction. nih.govnih.gov

| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | Vₘₐₓ (×10⁻⁷ mol min⁻¹) | Catalytic Efficiency (kcat/Kₘ) (mM⁻¹ s⁻¹) |

|---|---|---|---|---|---|

| WT GkHAL | L-histidine | 4.83 | 12.239 | 4.243 | 2.5367 |

| WT GkHAL | L-histidine methyl ester | 8.77 | 13.243 | - | 1.5100 |

| Q274N Mutant | L-histidine | 4.51 | 2.023 | 0.701 | 0.4485 |

| R280K Mutant | L-histidine | 4.01 | 0.096 | 0.033 | 0.0239 |

| F325Y Mutant | L-histidine | 4.12 | 0.312 | 0.108 | 0.0757 |

Investigations into Histidine Metabolism and Related Metabolic Pathwaysnih.govchemimpex.comchinaaminoacid.comwikipedia.orgnumberanalytics.com

Due to its role as a stable and soluble histidine derivative, L-histidine methyl ester dihydrochloride (B599025) is utilized in studies of histidine's complex metabolic pathways. chemimpex.com Histidine metabolism is crucial for the biosynthesis of several important molecules and is linked to energy production, immune regulation, and one-carbon metabolism. nih.govcreative-proteomics.comnih.gov

L-histidine is an essential amino acid, meaning it must be obtained from the diet and is a fundamental building block for protein synthesis. chinaaminoacid.comnih.gov L-histidine methyl ester dihydrochloride is used in laboratory settings for the chemical synthesis of peptides. tcichemicals.comsigmaaldrich.com Its application in solution-phase peptide synthesis allows for the controlled addition of a protected histidine residue into a growing polypeptide chain. sigmaaldrich.com This is critical for creating specific peptides and peptidomimetics used to study protein structure, function, and enzyme-substrate interactions. rsc.orgmdpi.com

The broader field of histidine's role in protein synthesis includes post-translational modifications. For instance, the methylation of histidine residues on proteins like the ribosomal protein RPL3 has been shown to modulate the rate of translation elongation, which in turn affects the proper folding of newly synthesized proteins. nih.gov The ability to synthesize specific histidine-containing peptides using tools like L-histidine methyl ester is vital for investigating such complex regulatory mechanisms. nih.gov

Histamine is a critical biogenic amine that functions as a neurotransmitter and a key mediator of immune responses and gastric acid secretion. nih.govnih.govnih.gov It is synthesized in the body from L-histidine in a reaction catalyzed by the enzyme L-histidine decarboxylase (HDC). numberanalytics.comnih.gov

While L-histidine is the direct precursor for histamine, L-histidine methyl ester plays a different but equally important role in studying this pathway. It is not a precursor but rather a potent, irreversible inhibitor of HDC. nih.govwikipedia.org Researchers use L-histidine methyl ester to specifically block the synthesis of histamine. nih.gov This allows for detailed investigations into the physiological roles of histamine; by observing the effects of its absence, scientists can better understand its function in allergic inflammation, anaphylaxis, and neurotransmission. nih.gov

Studies on Protein Function and Interaction Modulationchemimpex.comtcichemicals.comnih.govsigmaaldrich.comchinaaminoacid.com

The unique imidazole side chain of histidine allows it to participate in a wide array of interactions that are crucial for protein structure and function. nih.gov L-histidine methyl ester is used as a probe to study how these interactions are modulated. chemimpex.com

Histidine residues are versatile, participating in cation-π, π-π stacking, hydrogen-bonding, and coordinate interactions with metal ions. nih.govresearchgate.netnih.gov These interactions are fundamental to the catalytic activity of many enzymes and the binding of proteins to other molecules, including other proteins, nucleic acids, and metal ions. nih.govnih.gov For example, histidine is a key residue in the catalytic triad (B1167595) of serine proteases and is essential for the function of zinc-finger proteins that bind DNA. nih.govnih.gov

| Interaction Type | Description | Role in Proteins |

|---|---|---|

| Coordinate Interactions | Formation of coordinate bonds with metal cations (e.g., Zn²⁺, Cu²⁺, Fe²⁺). | Enzyme catalysis (e.g., carbonic anhydrase), protein structure stabilization (e.g., zinc fingers), oxygen transport (e.g., hemoglobin). nih.govnih.gov |

| Cation-π Interactions | Electrostatic interaction between the electron-rich π system of the imidazole ring and a cation, or between a protonated imidazole ring (cation) and another aromatic ring. | Molecular recognition, binding of charged ligands, structural stability. nih.govnih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings (e.g., histidine stacking with phenylalanine, tyrosine, or tryptophan). | Stabilization of protein and nucleic acid structures. nih.gov |

| Hydrogen-π Interactions | A form of hydrogen bond where a polar hydrogen atom interacts with an aromatic π system. | Contributes to the specificity and stability of protein folding and ligand binding. nih.gov |

Use in Cell Culture Media as an Essential Nutrient for Cell Proliferation

L-histidine is an essential amino acid, meaning it cannot be synthesized de novo by human cells and must be obtained from the diet. nih.gov In the context of in vitro research, this requirement extends to cell cultures, where L-histidine is a critical component of the culture medium, necessary to support cell growth and proliferation. L-Histidine methyl ester dihydrochloride is utilized in cell culture media formulations to provide this essential nutrient. chemimpex.comthermofisher.com Its role is to support the growth of various cell lines by being a bioavailable source of histidine, which is integral to protein synthesis and other physiological processes within the cell. chemimpex.com For instance, L-histidine has been used in studies involving the human T-lymphoblastic leukemia cell line MOLT-4. thermofisher.commpbio.com The esterified form, L-histidine methyl ester, offers good solubility and stability in culture media. chemimpex.com

While the fundamental need for histidine in cell culture is well-established, the specific effects of L-histidine methyl ester dihydrochloride on the proliferation rates of different cell lines are a subject of detailed cell culture studies. Researchers may choose this derivative for its specific chemical properties, such as enhanced solubility, when formulating custom media for particular cell types or experimental conditions. chemimpex.com

Interactive Data Table: Role of Histidine in Cellular Processes

| Cellular Process | Role of Histidine | Reference |

| Protein Synthesis | Building block for new proteins | chemimpex.com |

| Cell Growth & Proliferation | Essential nutrient for cell division | chemimpex.comthermofisher.com |

| Buffering | Acts as a biological buffer | chemimpex.com |

Research on Neurotransmitter Synthesis Pathways

L-histidine is the direct precursor to the biogenic amine histamine, a key neurotransmitter and signaling molecule in the body. nih.govnih.govsigmaaldrich.com The synthesis of histamine from L-histidine is catalyzed by the enzyme L-histidine decarboxylase (HDC). nih.govspandidos-publications.com This enzymatic reaction is a critical step in the histamine synthesis pathway, which has significant implications for various physiological functions, including neurotransmission, immune responses, and gastric acid secretion. nih.govnih.gov

L-Histidine methyl ester dihydrochloride is utilized in research investigating the synthesis of neurotransmitters, particularly histamine. chemimpex.com By providing a stable and soluble source of a histidine derivative, researchers can probe the kinetics and regulation of the histamine synthesis pathway. Studies have shown that fluctuations in the levels of available histidine can directly impact the rate of histamine production in the brain. mdpi.com Therefore, compounds like L-histidine methyl ester can be used as tools to manipulate this pathway and study its downstream effects. For example, research has explored how increasing the availability of histidine can lead to a rise in histamine levels in various brain regions, which in turn can influence neurological phenomena such as epileptic seizures. nih.gov

Interactive Data Table: Histamine Synthesis Pathway

| Precursor | Enzyme | Product | Function of Product | Reference |

| L-Histidine | L-Histidine Decarboxylase (HDC) | Histamine | Neurotransmitter, Mediator of allergic response | nih.govnih.gov |

Exploration of L-Histidine Methyl Ester Dihydrochloride as a Histidine Decarboxylase Inhibitor

Beyond its role as a precursor, L-histidine methyl ester (HME) has been identified as a potent and irreversible inhibitor of L-histidine decarboxylase (HDC). nih.govnih.govwikipedia.org This inhibitory action is of significant interest to researchers studying the role of histamine in health and disease, as controlling histamine production through HDC inhibition is a potential therapeutic strategy. nih.govesmed.org

The mechanism of inhibition involves the formation of a complex with the enzyme. sigmaaldrich.com Specifically, HME, as a substrate analog, binds to the active site of HDC. nih.gov However, unlike the natural substrate L-histidine, the methyl ester group prevents the decarboxylation reaction from proceeding. nih.gov This results in the enzyme being trapped in an inactive state. nih.gov Research on the interaction between HME and HDC from Lactobacillus 30a has shown that the formation of the inhibitory complex is a time-dependent process. sigmaaldrich.com It involves an initial, rapidly reversible binding followed by the formation of a tight, essentially irreversible complex. sigmaaldrich.com

The inhibitory properties of L-histidine methyl ester have been compared with other HDC inhibitors in various studies. This comparative analysis helps in understanding the structure-activity relationships of different inhibitors and in the design of more specific and potent molecules.

Interactive Data Table: Comparison of Histidine Decarboxylase Inhibitors

| Inhibitor | Type of Inhibition | Mechanism of Action | Reference |

| L-Histidine Methyl Ester | Irreversible | Substrate analog, blocks the enzyme in an inactive state | nih.govwikipedia.orgnih.gov |

| α-Fluoromethylhistidine (α-FMH) | Irreversible ("suicide" inhibitor) | Undergoes partial reaction and then forms an inactive derivative | nih.govsigmaaldrich.comnih.gov |

| Pirodoxal histidine methyl ester | Potent Inhibitor | Derivative of histidine | nih.gov |

Chemical Compounds Mentioned

Pharmacological and Medicinal Chemistry Research Involving L Histidine Methyl Ester Dihydrochloride

Building Block for Therapeutic Peptide Synthesis

In the realm of therapeutic peptide development, L-histidine methyl ester dihydrochloride (B599025) is a fundamental building block. chemimpex.com Peptides are polymers that function as hormones, signaling molecules, or components of defense mechanisms against infections. mdpi.com The synthesis of peptides containing histidine can be complex because the imidazole (B134444) side chain of an unprotected histidine can act as a nucleophile, leading to unwanted side reactions. nih.gov L-Histidine methyl ester dihydrochloride provides a chemically stable and reactive precursor for creating these peptides. chemimpex.comsigmaaldrich.com Researchers utilize it in solution-phase peptide synthesis, where it serves as a reactant for constructing peptide chains. sigmaaldrich.comsigmaaldrich.com For instance, it can be used to prepare appropriately protected histidine substrates, which are then incorporated into peptidomimetics designed to modulate biological pathways. mdpi.com

Histidine-rich peptides are a significant area of research for improving the stability and effectiveness of drugs. chemimpex.com The unique chemical properties of the imidazole ring in histidine are critical for the biological activity and receptor recognition of many peptides and proteins. mdpi.comnih.gov These designer peptides are often engineered to form amphipathic α-helical structures that can interact with cellular membranes. mdpi.com This interaction is crucial for their biological function, which can include antimicrobial, cell-penetrating, and protein transduction activities. mdpi.com The pH-responsive nature of the histidine residues, which have pKa values in the physiological range, allows for modulation of the peptide's properties and membrane topology based on the local environment. mdpi.com

A summary of designer histidine-rich peptides and their activities is presented below.

| Peptide Family | Key Design Feature | Primary Biological Activity | Reference |

| LAH4 | Alanine-leucine hydrophobic core with four histidines | Antimicrobial, cell penetration, nucleic acid transfection | mdpi.com |

| H2K | Sequence contains 60% histidine residues | Potent inhibitor of Candida species | nih.gov |

| HR9 | Nona-arginine backbone containing histidine | Efficient, non-toxic drug delivery | nih.gov |

The strategic placement of histidine within a peptide sequence is vital for its interaction with biological targets like receptors and enzymes. mdpi.com L-Histidine methyl ester dihydrochloride is used as a starting material to synthesize conformationally constrained histidine analogs. mdpi.com By incorporating these modified amino acids into peptides, medicinal chemists can create peptidomimetics with controlled three-dimensional structures. This structural control is essential for designing molecules that can precisely fit into the binding sites of biological targets to modulate their activity. Such peptides are investigated for their potential to influence various biological pathways involved in disease. mdpi.com Histidine is a key component in many biologically active peptides, including angiotensin and luteinizing hormone-releasing hormone (LHRH). mdpi.com

Design and Development of Enzyme Inhibitors and Receptor Modulators

L-Histidine methyl ester is recognized as an irreversible inhibitor of the enzyme histidine decarboxylase (HDC). wikipedia.orgfrontiersin.org HDC is the exclusive enzyme responsible for catalyzing the synthesis of histamine (B1213489) from the amino acid L-histidine. frontiersin.orgnih.gov By inhibiting this enzyme, L-histidine methyl ester can effectively block the production of histamine, making it a valuable tool for researchers studying the roles of histamine in physiology and disease. This inhibitory action forms the basis for designing novel enzyme inhibitors that could have therapeutic applications in conditions where histamine plays a significant role. Furthermore, the structural framework of L-histidine methyl ester is utilized in creating peptidomimetics that can act as modulators for various receptors. nih.gov

Application in Targeted Drug Delivery Systems

The unique properties of histidine make it a valuable component in the design of intelligent drug delivery systems. researchgate.netnih.gov Polymeric nanovehicles based on poly(L-histidine) (PLH) are particularly promising for cancer therapy. researchgate.net The imidazole rings of the histidine residues give these nanovehicles a pH-responsive character, as the pKa of PLH is close to the acidic pH found in tumor microenvironments. researchgate.net In the acidic environment of a tumor, the histidine residues become protonated, leading to a phase transition that destabilizes the nanovehicle and triggers the release of its encapsulated drug payload. researchgate.net This targeted release mechanism enhances the therapeutic effect of the drug while minimizing toxicity to healthy tissues. researchgate.net L-Histidine methyl ester dihydrochloride can be used as a reactant to synthesize the building blocks for these advanced delivery systems. sigmaaldrich.com

The table below outlines the properties of histidine-based drug delivery systems.

| Delivery System Type | Key Feature | Mechanism of Action | Application |

| Poly(L-histidine) (PLH) Nanovehicles | pH-responsive due to imidazole rings | Destabilization and drug release in acidic tumor microenvironments | Targeted cancer treatment |

| Histidine-Rich Peptides | Cationic and amphipathic | Interaction with and penetration of cell membranes | Drug and nucleic acid delivery |

| Histidine-Grafted Polymers | Enhanced serum compatibility and gene transfection | Improved stability and cellular uptake | Gene therapy |

Research into Neurological and Cardiovascular Disease Treatments

The amino acid L-histidine and its derivatives are subjects of research for potential treatments of neurological and cardiovascular diseases. nih.govnih.gov Histidine-containing peptides are considered valuable therapeutic agent candidates for neurodegenerative disorders. nih.gov The rationale for this is partly based on the role of histamine (derived from histidine) as a neurotransmitter and the potential for histidine-containing compounds to modulate the histaminergic system in the brain. chemimpex.comnih.gov

In the context of cardiovascular health, L-histidine has been investigated for its ability to dilate blood vessels and lower blood pressure. researchgate.net This has led to clinical interest in its use for conditions such as angina pectoris and heart failure. researchgate.net Studies have also noted that reduced plasma levels of histidine are associated with conditions involving increased oxidative stress, such as coronary heart disease, suggesting a protective role for this amino acid. researchgate.net

Role in Histamine-Related Pathway Targeting for Allergies and Other Conditions

Histamine is a primary mediator of allergic reactions and inflammation. nih.govresearchgate.net It is synthesized from L-histidine by the enzyme histidine decarboxylase and exerts its effects by binding to four distinct histamine receptors: H1R, H2R, H3R, and H4R. frontiersin.orgnih.gov L-Histidine methyl ester acts as an inhibitor of histidine decarboxylase, thereby blocking the synthesis of histamine. wikipedia.orgfrontiersin.org This property makes it an important research tool for investigating the histamine pathway and its role in allergic diseases such as atopic dermatitis, allergic asthma, and pruritus. nih.gov Targeting the histamine pathway is a key strategy in the development of new treatments for these conditions. Current research often focuses on developing antagonists for the H1 and H4 receptors, which are significantly involved in the progression of histamine-mediated allergic diseases. nih.gov

Investigation of Immunomodulatory and Antioxidant Activities

Research into the direct immunomodulatory and antioxidant properties of L-Histidine methyl ester dihydrochloride is an emerging area. While extensive research has been conducted on L-histidine and its related dipeptides, such as carnosine, specific studies on the methyl ester derivative are less common. However, the known functions of its parent compound, L-histidine, provide a strong basis for investigating its potential in these areas.

L-histidine is recognized for its role in modulating immune responses and combating oxidative stress. nih.govnih.gov It is a precursor to histamine, a key molecule in the immune system, and its imidazole side chain can chelate metal ions and scavenge reactive oxygen species (ROS). nih.govnih.gov The esterification of the carboxyl group in L-Histidine methyl ester dihydrochloride may influence its bioavailability, cell permeability, and metabolic fate, thereby potentially altering its immunomodulatory and antioxidant effects compared to L-histidine.

Studies on amino acid-based poly(ester amine)s have demonstrated that incorporating amino acids into polymer backbones can result in materials with tunable immunomodulating properties. researchgate.net This suggests that esterified amino acids like L-Histidine methyl ester could be valuable building blocks for creating new biocompatible materials with desired immunological activities.

The antioxidant activity of L-histidine and its derivatives is attributed to their ability to neutralize free radicals and inhibit lipid peroxidation. chinaaminoacid.com Research has shown that histidine-containing compounds can exhibit significant antioxidant activity. While direct studies on L-Histidine methyl ester dihydrochloride are limited, its structural resemblance to other antioxidant histidine derivatives suggests its potential in this capacity.

Table 1: Investigational Areas of Histidine Derivatives in Immunomodulation and Antioxidant Research

| Research Area | Focus of Investigation | Potential Role of L-Histidine Methyl Ester Dihydrochloride |

| Immunomodulation | Regulation of inflammatory responses, modulation of cytokine production. | As a precursor to histamine or through direct interaction with immune cells, potentially with altered pharmacokinetics. |

| Antioxidant Activity | Scavenging of reactive oxygen species (ROS), inhibition of lipid peroxidation, chelation of pro-oxidant metal ions. | Direct free radical scavenging, synergistic effects with other antioxidants. |

| Biomaterial Development | Creation of biocompatible polymers with immunomodulatory properties. | As a monomer unit in the synthesis of novel poly(ester amine)s for applications such as wound healing. |

Diagnostic Tool Development Requiring Specific Histidine Residue Interactions

The unique properties of the imidazole side chain of histidine make it a crucial component in the development of various diagnostic tools and biosensors. L-Histidine methyl ester dihydrochloride, as a readily available and stable derivative, is implicated in this field due to its preservation of this key functional group. The imidazole ring's ability to coordinate with metal ions and participate in specific binding interactions is fundamental to these applications.

One significant area of development is in the creation of biosensors for the detection of metal ions. The histidine imidazole group is a well-known ligand for various metal ions, including copper, zinc, and nickel. nih.gov This property is harnessed in the design of sensors where the binding of a target metal ion to a histidine-functionalized surface or molecule results in a detectable signal, such as a change in fluorescence or an electrochemical response. L-Histidine and its derivatives can be immobilized on surfaces, such as gold nanoparticles, to create sensitive and selective detection platforms. mdpi.com

Furthermore, the specific interaction of histidine residues is critical in the design of fluorescent biosensors for monitoring biological molecules and processes. For instance, genetically encoded biosensors have been developed to track the dynamics of histidine in living cells. nih.gov While these are protein-based sensors, the principles of specific histidine recognition are transferable to the design of small-molecule probes and assays where L-Histidine methyl ester dihydrochloride could serve as a competitor or a standard.

The development of assays for quantifying L-histidine levels in biological samples is another area of relevance. abcam.comcellbiolabs.com These assays often rely on enzymatic reactions specific to histidine. L-Histidine methyl ester dihydrochloride can be used as a reference compound or a substrate in the development and validation of such diagnostic kits.

Table 2: Applications of Histidine Derivatives in Diagnostic Tool Development

| Diagnostic Tool | Principle of Operation | Role of Histidine Moiety |

| Metal Ion Biosensors | Coordination of metal ions to immobilized ligands, leading to a detectable signal (e.g., colorimetric, fluorescent, electrochemical). | The imidazole side chain acts as a specific and high-affinity binding site for various metal ions. |

| Fluorescent Probes | Changes in fluorescence upon binding to a target analyte or in response to a specific biological event. | The imidazole group can be part of a fluorophore or can modulate the fluorescence of a nearby dye upon interaction. |

| Enzymatic Assays | Measurement of the activity of enzymes that specifically recognize and metabolize histidine. | Serves as a substrate or a standard for the quantification of L-histidine in biological samples. |

| Affinity Chromatography | Separation and purification of proteins with polyhistidine tags (His-tags). | Immobilized metal ions (e.g., nickel, cobalt) on a resin bind to the histidine residues of the His-tag. |

Materials Science and Optoelectronic Research of L Histidine Methyl Ester Dihydrochloride

Single Crystal Growth Methods for Nonlinear Optical Applications

The development of high-quality single crystals is a crucial first step for investigating the nonlinear optical (NLO) properties of a material. springerprofessional.de For L-Histidine methyl ester dihydrochloride (B599025), the primary method employed for crystal growth is the slow evaporation solution growth technique. researchgate.netakjournals.com

The slow evaporation solution growth technique is a widely used method for growing single crystals from a solution at a constant temperature. ijacskros.comresearchgate.net This method involves dissolving the solute, in this case, L-Histidine methyl ester dihydrochloride, in a suitable solvent to create a saturated or supersaturated solution. ijacskros.com The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. ijacskros.comnih.gov As the solvent evaporates, the concentration of the solute increases, leading to the formation of seed crystals which then grow into larger single crystals over time. ijacskros.com This technique is favored for its simplicity and ability to produce high-quality crystals with good optical transparency. researchgate.netakjournals.comscirp.org

For L-Histidine methyl ester dihydrochloride, novel semi-organic single crystals have been successfully grown using this method at ambient temperature. researchgate.netakjournals.com The process typically involves preparing a saturated aqueous solution of the compound and allowing it to evaporate over a period of several days to weeks. nih.gov The quality and size of the resulting crystals are dependent on factors such as the purity of the starting material, the rate of evaporation, and the stability of the growth environment. ijacskros.com

Second Harmonic Generation (SHG) Efficiency Assessment

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. mdpi.com The efficiency of this process is a key metric for evaluating the potential of a material for applications in frequency conversion for lasers and other optical devices. researchgate.net

The SHG efficiency of L-Histidine methyl ester dihydrochloride crystals has been confirmed using the Kurtz and Perry powder technique. researchgate.netakjournals.com This method involves irradiating a powdered sample of the crystal with a high-intensity laser beam and measuring the intensity of the generated second harmonic light. researchgate.netakjournals.com While specific quantitative data for L-Histidine methyl ester dihydrochloride is not extensively detailed in the provided search results, the confirmation of its NLO property indicates its potential for these applications. researchgate.netakjournals.com For comparison, other histidine-based compounds, such as L-H₂his·SbBr₅·H₂O, have shown SHG responses that are 2.6 times that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). nih.gov The enhancement of SHG efficiency is an active area of research, with methods like using metasurfaces showing the potential to significantly boost the conversion efficiency. mdpi.com

Photoluminescence Analysis for Structural Perfection and Fluorescence Emission

Photoluminescence (PL) spectroscopy is a valuable tool for assessing the structural quality and optical properties of crystalline materials. It involves exciting the material with light and analyzing the emitted light (luminescence). The characteristics of the emitted light, such as its intensity and wavelength, can provide information about the presence of defects and the electronic structure of the material.

For L-Histidine methyl ester dihydrochloride, photoluminescence analysis has been utilized to confirm the structural perfection of the grown crystals. researchgate.net A strong PL emission suggests a well-ordered crystal lattice with a low density of defects that would otherwise act as non-radiative recombination centers. The analysis also reveals the fluorescence emission properties of the material. researchgate.net In a related study on Glycine Methyl Ester Hydrochloride, PL analysis demonstrated its suitability for blue fluorescence emission. researchgate.net This suggests that L-Histidine methyl ester dihydrochloride could also have potential applications in light-emitting devices, although further detailed spectral analysis would be required to determine the specific emission wavelengths and quantum efficiency.

Dielectric Characterization for Optoelectronic Performance

The dielectric properties of a material describe its ability to store electrical energy in an electric field and are crucial for its performance in optoelectronic devices. Dielectric characterization typically involves measuring the dielectric constant and dielectric loss of the material as a function of frequency and temperature. scirp.org

For L-Histidine methyl ester dihydrochloride, dielectric studies have been performed to understand its behavior under an applied electric field. researchgate.net The dielectric constant is a measure of how much electrical energy a material can store, while the dielectric loss indicates the energy dissipated as heat. scirp.org Low dielectric loss is generally desirable for high-frequency applications to minimize energy consumption and heat generation. scirp.org Studies on similar compounds, like L-histidine hydrochloride monohydrate, have shown that the dielectric constant and loss are frequency-dependent, which is typical for dielectric materials. scirp.org The Nyquist plot analysis of a related L-histidine compound indicated a negative temperature coefficient of resistance. researchgate.net These characterizations are essential for determining the suitability of L-Histidine methyl ester dihydrochloride for use in components such as capacitors, insulators, and other elements within optoelectronic circuits.

Development of Biosensors Utilizing Histidine-Related Biochemical Changes

The unique chemical properties of the imidazole (B134444) group in histidine have led to the development of various biosensors for its detection. These sensors are crucial for monitoring histidine levels in clinical diagnostics, as abnormal concentrations can be indicative of certain medical conditions. nih.gov

Incorporation into Advanced Biomedical Materials

L-Histidine methyl ester dihydrochloride can serve as a reactant in the synthesis of more complex molecules for biomedical applications. sigmaaldrich.comottokemi.com Its chemical structure allows for modifications to create new materials with specific functionalities.

For example, it can be used to synthesize imidazopyridine derivatives through the Pictet-Spengler reaction. sigmaaldrich.com It can also be reacted with methacryloyl chloride to form a metal-chelating ligand, N-methacryloyl-(l)-histidine methyl ester. sigmaaldrich.comottokemi.com Furthermore, it can undergo an amidation reaction with poly(α,β-L-aspartic acid) to produce a zwitterionic polypeptide derivative. sigmaaldrich.com These derivatives have potential applications in areas such as drug delivery, tissue engineering, and the development of biocompatible materials. The ability to incorporate the histidine moiety into polymers and other structures opens up possibilities for creating materials with tailored biological and chemical properties.

Advanced Analytical Methodologies for L Histidine Methyl Ester Dihydrochloride

Mixed-Mode Column Applications for Histidine and its Derivatives

Mixed-mode chromatography (MMC) has proven particularly effective for the analysis of L-histidine and its derivatives, overcoming the challenges of traditional reversed-phase chromatography where such polar compounds show poor retention. helixchrom.comchromatographyonline.com MMC columns utilize a combination of retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase, providing enhanced selectivity and retention for a wide array of compounds. sielc.comhelixchrom.com

For the separation of L-histidine methyl ester dihydrochloride (B599025), mixed-mode columns that combine cation-exchange and reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) functionalities are particularly useful. sielc.comhelixchrom.com This dual mechanism allows for the simultaneous interaction of the compound's ionic groups and its non-polar backbone with the stationary phase.

One specific application employs a Primesep 100 mixed-mode column, which successfully retains and separates L-histidine and L-histidine methyl ester dihydrochloride. sielc.com This method uses a mobile phase of acetonitrile (B52724) and water with a sulfuric acid buffer. sielc.com Another approach utilizes a BIST™ B+ column, which is a positively charged, anion-exchange column, to separate histidine and its derivatives, including the methyl ester. sielc.com This novel method relies on a multi-charged negative buffer, like sulfuric acid, to bridge the positively charged analyte to the positively charged column surface, with a high organic mobile phase to minimize analyte solvation. sielc.com

Table 1: HPLC Methods for L-Histidine Methyl Ester Dihydrochloride Analysis A sortable table detailing different HPLC methods used for the analysis of L-Histidine Methyl Ester Dihydrochloride.

| Column Type | Stationary Phase Principle | Mobile Phase Example | Detection | Reference |

| Primesep 100 | Mixed-Mode Cation Exchange | Acetonitrile/Water (60/40) with 0.1% H₂SO₄ | UV at 200 nm | sielc.com |

| BIST™ B+ | Anion-Exchange | High organic solvent (e.g., Acetonitrile) with H₂SO₄ buffer | UV at 220 nm | sielc.com |

| Coresep 100 | Mixed-Mode Reversed-Phase Cation-Exchange | Acetonitrile with buffer (pH < 3) | MS-compatible | helixchrom.com |

UV Detection Strategies